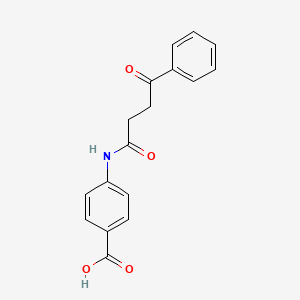

4-(4-Oxo-4-phenyl-butyrylamino)-benzoic acid

Description

Properties

IUPAC Name |

4-[(4-oxo-4-phenylbutanoyl)amino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO4/c19-15(12-4-2-1-3-5-12)10-11-16(20)18-14-8-6-13(7-9-14)17(21)22/h1-9H,10-11H2,(H,18,20)(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDZIGIDRPFIIAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CCC(=O)NC2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>44.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49642893 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Biological Activity

4-(4-Oxo-4-phenyl-butyrylamino)-benzoic acid, also known by its IUPAC name 4-[(4-oxo-4-phenylbutanoyl)amino]benzoic acid, is a compound with the molecular formula C17H15NO4 and a molecular weight of approximately 297.31 g/mol. This compound has garnered attention in pharmacological research due to its potential biological activities , particularly its anti-inflammatory and analgesic properties .

Chemical Structure and Properties

The compound features a complex structure that includes a benzoic acid moiety linked to a butyrylamino group, which contains a ketone functional group. This structural configuration is significant for its biological activity and reactivity.

| Property | Value |

|---|---|

| Molecular Formula | C17H15NO4 |

| Molecular Weight | 297.31 g/mol |

| Density | 1.307 g/cm³ (predicted) |

| Boiling Point | 587.4 °C (predicted) |

| pKa | 4.30 (predicted) |

Biological Activity

Research indicates that this compound exhibits notable biological activities, including:

- Anti-inflammatory Effects : The compound has been studied for its ability to inhibit inflammatory pathways, potentially reducing symptoms associated with various inflammatory conditions.

- Analgesic Properties : Preliminary studies suggest that it may interact with specific receptors involved in pain pathways, indicating potential use in pain management therapies.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed to interact with various biological targets, including receptors involved in pain perception and inflammation regulation. Initial findings suggest that it may modulate the activity of caspases, which play a crucial role in apoptosis and inflammation .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

- Anti-inflammatory Activity : A study demonstrated that this compound significantly reduced inflammation markers in vitro, suggesting its potential as an anti-inflammatory agent.

- Pain Management : In animal models, the compound exhibited analgesic effects comparable to established analgesics, indicating its potential for further development in pain management therapies.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Aminobenzoic Acid | C7H9NO2 | Simple structure; commonly used as a dye precursor. |

| Phenylbutyric Acid | C10H12O2 | Lacks the amide linkage; used in metabolic disorders. |

| 2-Amino-3-(p-tolyl)propanoic Acid | C11H15NO2 | Contains an amino group; used in pharmaceutical applications. |

While these compounds share some structural characteristics, this compound is unique due to its specific functional groups and potential biological activity.

Scientific Research Applications

Biological Activities

Research indicates that 4-(4-Oxo-4-phenyl-butyrylamino)-benzoic acid exhibits notable biological activities, particularly:

- Anti-inflammatory Properties : Preliminary studies suggest that this compound may interact with receptors involved in pain pathways, indicating potential use in pain management therapies.

- Analgesic Effects : Its ability to modulate biological pathways associated with pain makes it a candidate for developing analgesics.

Further investigation into its pharmacodynamics and pharmacokinetics is essential to confirm these interactions and establish therapeutic efficacy .

Applications in Medicinal Chemistry

Given its biological properties, this compound finds applications primarily in:

- Drug Development : It serves as a candidate for creating new drugs targeting inflammatory conditions and pain management.

- Intermediate in Synthesis : The compound can be utilized as an intermediate in synthesizing more complex pharmaceuticals, enhancing the development pipeline for new therapeutic agents .

Case Studies and Research Findings

Several studies have been conducted to evaluate the efficacy of this compound:

- In Vitro Biological Assays : These studies focus on the compound's interaction with specific receptors involved in pain modulation, suggesting promising analgesic effects.

- In Vivo Models : Animal studies indicate its potential effectiveness in reducing inflammation and pain-related behaviors, although detailed binding studies are necessary to confirm these interactions .

Comparison with Similar Compounds

Key Structural Features:

- Backbone : Benzoic acid with a para-substituted amide group.

- Side chain : 4-Oxo-4-phenylbutyryl group, introducing both lipophilic (phenyl) and polar (keto, amide) functionalities.

- Molecular Formula: Likely C₁₇H₁₅NO₄ (inferred from analogs in –12).

Structural Analogs with Modified Aromatic Substituents

4-(3-Chloro-2-(4-nitrophenyl)-4-oxoazetidin-1-yl)benzoic acid ()

- Structure: Incorporates a β-lactam (azetidinone) ring fused with a 4-nitrophenyl group.

- Synthesis: Formed via cyclocondensation of 4-(4-nitrobenzylideneamino)benzoic acid with chloroacetyl chloride .

- Nitro group increases electron-withdrawing effects, altering solubility and reactivity compared to the phenyl group in the target compound.

4-(4-(Benzylamino)-3-nitrophenyl)-3-methyl-4-oxobutanoic acid ()

- Structure: Features a nitro group and benzylamino substituent on the phenyl ring, with a methyl branch on the butyryl chain.

- Molecular Formula : C₁₈H₁₈N₂O₅.

- Key Differences: Methyl substitution on the butyryl chain may reduce conformational flexibility.

Heterocyclic Derivatives of Benzoic Acid

4-(3-Chloro-2-(4-hydroxyphenyl)-4-oxoazetidin-1-yl)benzoic acid (SS3, )

- Structure: Azetidinone ring with a 4-hydroxyphenyl group.

- Synthesis: Derived from 4-[4-(hydroxybenzylidene)amino]benzoic acid and chloroacetyl chloride .

- Biological Activity: Azetidinones are known for antimicrobial and anti-inflammatory properties.

4-(2-[4-(Dimethylamino)phenyl]-4-oxo-1,3-thiazolidin-3-yl)-benzoic acid (SS4, )

- Structure: Thiazolidinone ring with a dimethylaminophenyl group.

- Synthesis: Condensation of 4-[(4-(dimethylamino)benzylidene)amino]benzoic acid with mercaptoacetic acid .

- Key Differences: Thiazolidinone moiety enhances metal-chelating ability and enzyme inhibition (e.g., CK2 inhibitors in ). Dimethylamino group improves solubility but may reduce blood-brain barrier penetration compared to the phenyl group .

Physicochemical and Spectral Properties

*Inferred from analogs in –12.

Q & A

Q. What are the established synthetic routes for 4-(4-Oxo-4-phenyl-butyrylamino)-benzoic acid, and what reaction conditions optimize purity?

Methodological Answer: The synthesis of structurally analogous benzoic acid derivatives often involves multi-step organic reactions. For example:

- Coupling Reactions : Use of N,N’-dicyclohexylcarbodiimide (DCC) in dry N,N-dimethylformamide (DMF) for amide bond formation, as demonstrated in the synthesis of 4-(trifluoromethyl)benzoic acid derivatives .

- Protection/Deprotection Strategies : Temporary protection of the carboxylic acid group (e.g., esterification) to prevent side reactions during intermediate steps, followed by acidic or basic hydrolysis for final deprotection .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) or recrystallization (solvent: ethanol/water) to isolate the pure product.

Q. Key Optimization Factors :

- Temperature control (e.g., 0–5°C for sensitive intermediates).

- Anhydrous conditions for moisture-sensitive reagents.

- Catalytic use of 4-dimethylaminopyridine (DMAP) to enhance acylation efficiency .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- Mass Spectrometry (MS) :

- High-Resolution MS (HRMS) : Confirm molecular formula (e.g., [M+H]⁺ or [M-H]⁻ ions) with <5 ppm error .

- Infrared (IR) Spectroscopy :

- Identify functional groups (e.g., C=O stretch at ~1650–1750 cm⁻¹, carboxylic acid O-H at ~2500–3300 cm⁻¹) .

Data Interpretation Tip : Cross-validate results with computational tools (e.g., Gaussian for predicted NMR shifts) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported bioactivity data across different assay systems?

Methodological Answer: Contradictions in bioactivity (e.g., enzyme inhibition IC₅₀ values) often arise from assay-specific variables:

- Assay Conditions :

- Target Validation :

- Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity assays) to confirm target engagement .

- Data Normalization :

Case Study : Inconsistent COX-2 inhibition data for similar benzoic acid derivatives were resolved by adjusting assay temperature (25°C vs. 37°C) and cofactor concentrations .

Q. What strategies are recommended for designing derivatives to enhance binding affinity to target enzymes?

Methodological Answer: Rational design approaches include:

- Structural Modifications :

- Substituent Effects : Introduce electron-withdrawing groups (e.g., -CF₃) at the para-position of the phenyl ring to enhance hydrophobic interactions, as seen in 4-(trifluoromethyl)benzoic acid derivatives .

- Bioisosteric Replacement : Replace the oxo group with a sulfonamide (-SO₂NH₂) to improve hydrogen bonding with catalytic residues .

- Computational Modeling :

- SAR Analysis :

- Correlate substituent lipophilicity (logP) with cellular permeability using Hansch analysis .

Example : Fluorination of the butyrylamino chain in a related compound improved metabolic stability by reducing CYP450-mediated oxidation .

Q. How can researchers address conflicting data on the compound’s thermal stability during storage?

Methodological Answer:

- Thermal Analysis :

- DSC/TGA : Determine decomposition onset temperature and identify polymorphic transitions .

- Storage Optimization :

- Use desiccants (e.g., silica gel) in airtight containers to prevent hydrolysis of the amide bond .

- Store at -20°C in amber vials to mitigate light-induced degradation .

- Stability-Indicating Assays :

- Monitor purity via HPLC (C18 column, acetonitrile/water + 0.1% TFA) at t = 0, 1, 3, and 6 months .

Data Conflict Resolution : Discrepancies in melting points (~5°C variation) may arise from differing heating rates (1°C/min vs. 5°C/min) during DSC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.